molecular formula C27H26Cl2N4O2 B609082 MK2-IN-1 hydrochloride CAS No. 1314118-94-9

MK2-IN-1 hydrochloride

Cat. No. B609082
CAS RN: 1314118-94-9
M. Wt: 509.43
InChI Key: AZDOSXSDARWKGX-UHFFFAOYSA-N
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Description

Activation of the p38/mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2) pathway has been implicated in promoting pro-inflammatory cytokine production and related inflammatory diseases. MK2 Inhibitor IV is a highly selective, non-ATP competitive MK2 inhibitor with an IC50 value of 0.11 μM. MK2 Inhibitor IV has been shown to inhibit pro-inflammatory cytokine secretion from the human THP-1 acute monocytic leukemia cell line, causing inhibition of LPS-stimulated TNF-α (IC50 = 4.4 μM) and IL-6 (IC50 = 5.2 μM) secretion. It can also inhibit IL-1β-stimulated matrixmetalloprotease 13 secretion from the SW1353 chondrosarcoma cell line (IC50 = 5.7 μM) and human primary chondrocyte cultures (IC50 = 2.2 μM).
MK25 is a selective, non-ATP competitive MK2 inhibitor.

Scientific Research Applications

Role in Kinase Inhibition

MK2-IN-1 hydrochloride has been of significant interest due to its role in inhibiting mitogen-activated protein kinase-activated protein kinase 2 (MK2). Studies have revealed that fragment-like inhibitors of MK2, such as 5-hydroxyisoquinoline, demonstrate multiple binding modes, suggesting a complex interaction with the kinase. This insight is crucial for the development of kinase inhibitors, facilitating the process of scaffold hopping and structure-guided elaborations of fragment-like kinase inhibitor cores (Constantine et al., 2008).

Conformational Changes and Activation Mechanism

MK2 undergoes significant conformational changes upon activation, a process that can be monitored using FRET-based detection. The activation of MK2 is associated with a transition from an inactive/closed to an active/open conformation, indicative of complex regulatory mechanisms at the molecular level (Neininger et al., 2001).

Structural Insights for Drug Design

The structural elucidation of MK2 in complex with high-affinity inhibitors has provided valuable insights for drug design. Structures showing the binding mode of inhibitors have revealed conformational flexibility in the binding site of MK2, which is essential for rational drug design and the development of potent inhibitors (Hillig et al., 2007).

Role in Inflammation and Immune Response

MK2 plays a crucial role in inflammation and the immune response. For instance, its inhibition has been shown to reduce the infarct size in cerebral ischemic injury in mice, suggesting a potential therapeutic application in reducing brain damage following ischemic injury (Wang et al., 2002). Moreover, MK2 has been identified as an alternative target to block pathological pathways involved in inflammation and metastasis while avoiding the side effects of p38 inhibition (Fiore et al., 2016).

Mechanism of Action

Target of Action

MK2-IN-1 hydrochloride primarily targets MAPKAPK2 (MK2) , also known as mitogen-activated protein kinase-activated protein kinase 2 . MK2 is a downstream effector of the p38 mitogen-activated protein kinase (MAPK) pathway. Its role is to regulate the stability of mRNAs encoding inflammatory cytokines .

Mode of Action

This compound interacts with MK2, inhibiting its activity. By doing so, it disrupts downstream signaling events triggered by p38 MAPK activation. Specifically, this compound impairs the phosphorylation level of serine residues in the Tfcp2l1 protein . This disruption affects the cellular response to stress, inflammation, and other stimuli.

Biochemical Pathways

The p38 MAPK-MK2 pathway plays a crucial role in cellular stress responses, including inflammation, cell cycle regulation, and DNA damage repair. By inhibiting MK2, this compound interferes with these pathways, potentially modulating cytokine production, cell proliferation, and survival .

properties

IUPAC Name

5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O2.ClH/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31;/h1-14,29H,15-19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDOSXSDARWKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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